

In-vitro Activity of N-Benzyl-5-substituted Tryptamines: A Technical Overview

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Compound of Interest

Compound Name: *N-Benzyl-5-benzyloxytryptamine*

Cat. No.: *B121118*

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Abstract

This technical guide provides a comprehensive overview of the in-vitro pharmacological activity of N-benzylated tryptamines, with a particular focus on N-benzyl-5-methoxytryptamine and related analogs, as a proxy for understanding the potential activity of **N-Benzyl-5-benzyloxytryptamine**. Data on receptor binding affinities and functional activities at key serotonin receptors are presented, alongside detailed experimental protocols for the assays utilized in these characterizations. The guide also visualizes the canonical signaling pathway for the primary receptor targets and outlines a typical experimental workflow for in-vitro analysis.

Introduction

N-benzylated tryptamines are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology. The addition of a benzyl group to the nitrogen atom of the tryptamine scaffold can profoundly influence the compound's interaction with serotonin (5-HT) receptors, often leading to enhanced affinity and potency. While specific data on **N-Benzyl-5-benzyloxytryptamine** is limited in publicly available literature, extensive research on structurally related analogs, particularly N-benzyl-5-methoxytryptamine, provides valuable insights into the potential in-vitro activity of this compound class. This document summarizes the existing data on these analogs to build a

predictive profile for **N-Benzyl-5-benzyloxytryptamine**, focusing on its interactions with the 5-HT₂ receptor family.

In-vitro Pharmacological Data

The primary in-vitro activity of N-benzylated tryptamines is centered on the serotonin 5-HT₂ receptor subtypes (5-HT_{2a}, 5-HT_{2e}, and 5-HT_{2o}). The following tables summarize the quantitative data for N-benzyltryptamine and various N-benzyl-5-methoxytryptamine analogs.

Table 1: Receptor Binding Affinities (K_i, nM) of N-Benzylated Tryptamines

Compound	5-HT _{2a}	5-HT _{2e}	5-HT _{2o}	Reference
N-Benzyltryptamine	245	100	186	[1]
N-Benzyl-5-methoxytryptamine	-	-	-	[2][3]
N-(3-Bromobenzyl)-5-methoxytryptamine	1.48	-	-	[2]
N-(4-Bromobenzyl)-5-methoxytryptamine	11.2	-	-	[2]
N-(3-Iodobenzyl)-5-methoxytryptamine	Subnanomolar	High Affinity	-	[2]

Note: A lower K_i value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM and E_{max}, %) of N-Benzylated Tryptamines

Compound	Receptor	EC ₅₀ (nM)	E _{max} (%)	Reference
N-Benzyltryptamine	5-HT _{2a}	162	62	[1]
N-Benzyltryptamine	5-HT _{2a}	50	121	[1]
N-Benzyltryptamine (rat)	5-HT _{2a}	407	26	[1]
N-(2-Methoxybenzyl)-5-methoxytryptamine	h5-HT _{2a}	1.9	85	[2]
Tryptamine Congeners (general)	h5-HT _{2a/2b}	7.6 - 63	Partial Agonists	[2][3]

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response. E_{max} represents the maximum response that can be elicited by the drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of N-benzylated tryptamines.

Radioligand Displacement Assay for Receptor Binding Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

- Cell Culture and Membrane Preparation:
 - HEK cells stably expressing the human 5-HT_{2a}, 5-HT_{2e}, or 5-HT_{2o} receptor are cultured to confluence.
 - Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
- Binding Assay:
 - A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-DOI for 5-HT_{2a/2o} receptors) is incubated with the cell membrane preparation.
 - Increasing concentrations of the unlabeled test compound (e.g., **N-Benzyl-5-benzyloxytryptamine**) are added to compete for binding with the radioligand.
 - Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
- Incubation and Filtration:
 - The mixture is incubated at a specific temperature for a set period to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
 - The filters are washed to remove any unbound radioligand.
- Quantification and Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

- The binding affinity (K_i) is calculated from the IC_{50} value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay for Functional Activity

This assay measures the ability of a compound to act as an agonist at Gq-coupled receptors, such as the 5-HT₂ receptors, by detecting changes in intracellular calcium levels.

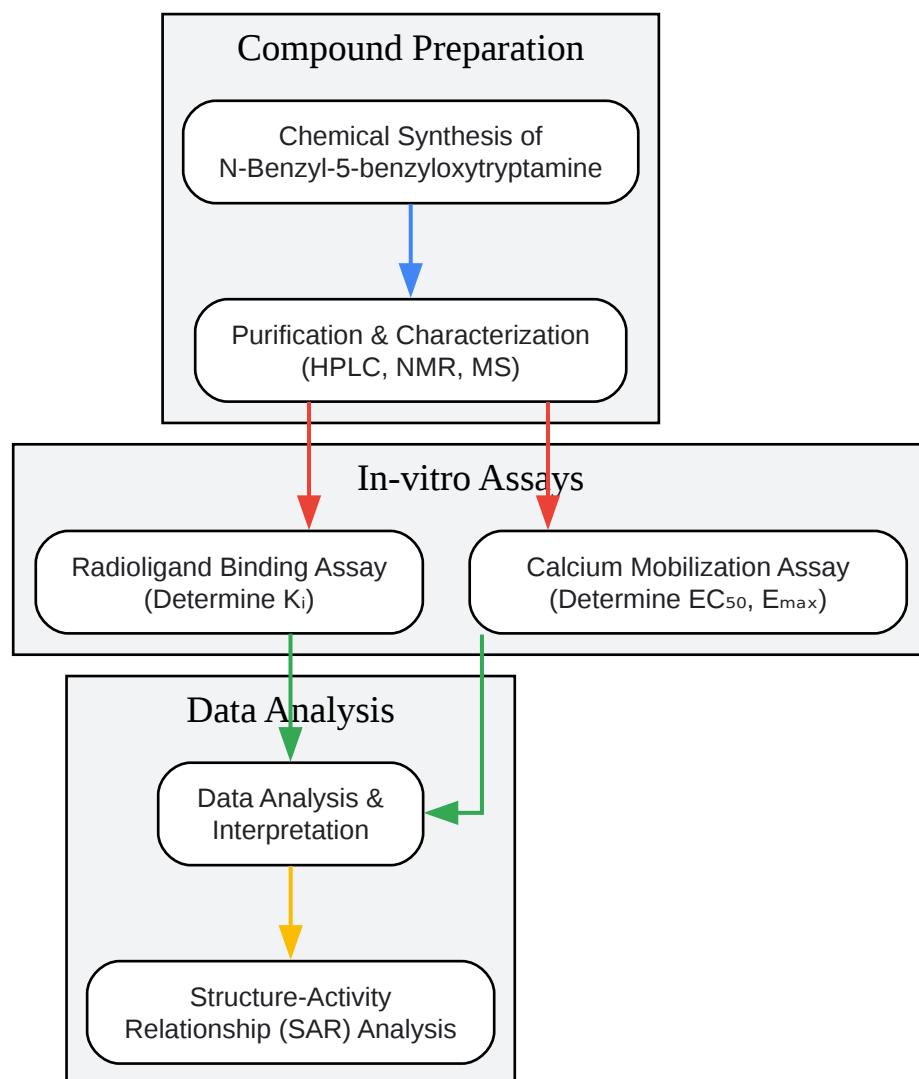
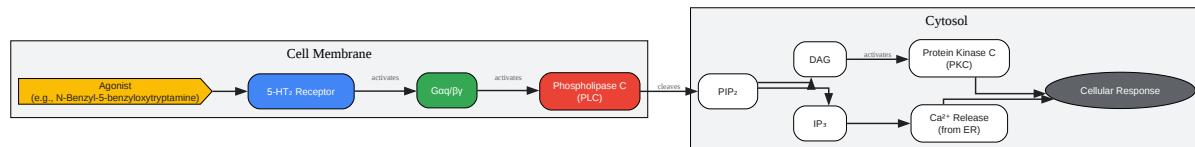
Protocol:

- Cell Culture and Dye Loading:
 - Cells expressing the receptor of interest are seeded into microplates.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to calcium.
- Compound Addition:
 - A baseline fluorescence reading is taken.
 - Increasing concentrations of the test compound are added to the wells.
- Fluorescence Measurement:
 - Changes in fluorescence are monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
- Data Analysis:
 - The peak fluorescence response at each compound concentration is recorded.
 - The data is normalized to the maximum response produced by a known full agonist.
 - The EC_{50} and E_{max} values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The 5-HT₂ family of receptors are G-protein coupled receptors (GPCRs) that primarily couple to the G_q signaling pathway. Upon agonist binding, a conformational change in the receptor activates the G_q protein, leading to a cascade of intracellular events.



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